molecular formula C21H18N2O5S B2894971 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 2097884-43-8

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2894971
CAS No.: 2097884-43-8
M. Wt: 410.44
InChI Key: ANNSDTQWAIRWOO-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine-2,5-dione moiety with a sulfonamide group, linked through a phenyl and furan ring system. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the cyclization of appropriate amino acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Furan and Phenyl Rings: The final step involves coupling the pyrrolidine-2,5-dione and sulfonamide intermediate with a furan-phenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(phenyl)phenyl]methyl}benzene-1-sulfonamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)phenyl]methyl}benzene-1-sulfonamide

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-20-9-10-21(25)23(20)18-5-7-19(8-6-18)29(26,27)22-13-15-1-3-16(4-2-15)17-11-12-28-14-17/h1-8,11-12,14,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNSDTQWAIRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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